Arasertaconazole

Descripción general

Descripción

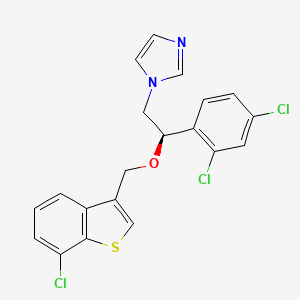

Arasertaconazole es un agente antifúngico que pertenece a la clase de los imidazoles. Es el enantiómero R activo de sertaconazole y se utiliza principalmente para el tratamiento de la candidiasis vulvovaginal. El compuesto exhibe una amplia actividad antifúngica y es particularmente eficaz contra las especies de Candida .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Arasertaconazole se sintetiza a través de una serie de reacciones químicas que implican la introducción de varios grupos funcionales en una estructura de imidazol central. La síntesis generalmente implica los siguientes pasos:

Formación del anillo de imidazol: Esto se logra mediante la reacción de un aldehído con una amina y un nitrilo en condiciones ácidas.

Introducción de la porción benzotiofeno: Este paso implica la reacción del intermedio de imidazol con un derivado de benzotiofeno.

Cloración y eterificación: Los pasos finales involucran la cloración de la porción de benzotiofeno y la posterior eterificación para introducir el grupo diclorofenilo.

Métodos de producción industrial

La producción industrial de this compound implica escalar la ruta sintética descrita anteriormente. El proceso está optimizado para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH. El producto final generalmente se purifica mediante recristalización o cromatografía para garantizar una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

Arasertaconazole experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios metabolitos oxidativos.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de imidazol y la porción de benzotiofeno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes como cloro o bromo.

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidativos y reductivos, así como derivados sustituidos de this compound .

Aplicaciones Científicas De Investigación

Treatment of Vulvovaginal Candidiasis (VVC)

VVC is a prevalent condition affecting 70-75% of women at least once in their lives. The emergence of resistant Candida strains necessitates new treatment options. Arasertaconazole has been evaluated in multicenter Phase II studies, demonstrating:

- Rapid Symptomatic Relief : Patients experienced significant improvement in symptoms such as irritation and itching within 2 days of treatment.

- Clinical Efficacy : In a dose-ranging study with 229 participants, the 600 mg dose showed superior clinical and mycological efficacy compared to placebo at 8 days post-treatment and maintained effectiveness for up to 26 days .

- Safety Profile : The agent was well tolerated, with minimal side effects reported during trials.

Potential for Broader Antifungal Applications

Ferrer, the pharmaceutical company developing this compound, is exploring its use beyond VVC. Current investigations include:

- Tinea Pedis (Athlete’s Foot) : this compound is being assessed for efficacy against dermatophyte infections like tinea pedis, which affects a significant portion of the population .

- Other Topical Fungal Infections : The broad spectrum of activity against various fungi suggests potential applications in treating other dermatological fungal infections.

Comparative Efficacy

A comparative analysis of this compound with other antifungals highlights its advantages:

| Antifungal Agent | Indication | Efficacy | Resistance Issues |

|---|---|---|---|

| This compound | Vulvovaginal Candidiasis | Fast-acting; effective against resistant strains | Minimal resistance noted |

| Fluconazole | VVC | Slower onset; resistance common | High resistance rates |

| Terbinafine | Tinea Pedis | Effective but requires longer treatment duration | Some resistance observed |

Case Studies

Recent case studies have documented the successful use of this compound in diverse patient populations:

- Study on Efficacy in Diverse Populations : A multicenter trial involving women from various demographics confirmed the rapid action and efficacy across different ethnic groups and age ranges.

- Long-term Follow-up Studies : Patients treated with this compound reported sustained relief from symptoms months after treatment completion, indicating potential for long-lasting effects .

Mecanismo De Acción

Arasertaconazole ejerce sus efectos antifúngicos al inhibir la enzima citocromo P450 14α-demetilaza. Esta enzima es esencial para la conversión de lanosterol a ergosterol, un componente clave de la membrana celular fúngica. La inhibición de esta enzima conduce a un aumento de la permeabilidad celular y la fuga de contenido celular, lo que finalmente provoca la muerte de las células fúngicas .

Comparación Con Compuestos Similares

Compuestos similares

Sertaconazole: La mezcla racémica de arasertaconazole, utilizada como agente antifúngico de amplio espectro.

Fluconazol: Otro agente antifúngico imidazol con un mecanismo de acción similar.

Itraconazol: Un agente antifúngico triazol con un espectro de actividad más amplio

Unicidad

This compound es único debido a su alta selectividad para el enantiómero R, que exhibe una mayor actividad antifúngica en comparación con la mezcla racémica. Además, this compound ha demostrado un rápido alivio sintomático y una eficacia prolongada en estudios clínicos, lo que lo convierte en un candidato prometedor para el tratamiento de infecciones fúngicas .

Actividad Biológica

Overview

Arasertaconazole is a novel antifungal agent, specifically the R-enantiomer of sertaconazole nitrate, developed by Ferrer. It has shown promising biological activity against various fungal pathogens, particularly those responsible for vulvovaginal candidiasis (VVC). This article explores its biological activity, focusing on its efficacy, safety profile, and potential applications in treating fungal infections.

This compound operates primarily by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. The compound exhibits a broad spectrum of activity against different Candida species, including strains resistant to fluconazole, and demonstrates anti-inflammatory properties that may enhance patient compliance and symptom relief.

Phase II Clinical Trials

In a multicenter Phase II clinical trial involving 229 female patients with VVC, this compound was administered as a vaginal suppository. The results indicated:

- Rapid Symptomatic Relief : Patients reported significant relief from symptoms such as irritation and itching within two days.

- Clinical Efficacy : Superiority over placebo was observed at 8 ± 2 days post-treatment.

- Dose-Dependent Response : The 600 mg dose exhibited the highest efficacy compared to lower doses (150 mg and 300 mg).

- Prolonged Effects : Efficacy was maintained for at least 26 ± 4 days after treatment.

The study demonstrated that this compound not only eradicated the fungal infection but also provided rapid symptomatic relief, making it a compelling option for treating VVC .

Safety Profile

This compound has been noted for its favorable safety profile. In clinical studies involving 283 subjects:

- Low Systemic Exposure : The drug showed minimal systemic absorption, reducing the risk of systemic side effects.

- Well Tolerated : Adverse events were rare and typically mild, indicating good tolerability among patients.

This safety profile is particularly advantageous compared to systemic antifungal treatments that often carry a higher risk of side effects and drug interactions .

Comparative Efficacy Against Other Antifungals

This compound's efficacy can be compared with other antifungal agents based on minimum inhibitory concentration (MIC) values. Table 1 summarizes the comparative MIC values against common fungal pathogens:

| Antifungal Agent | MIC (µg/mL) | Spectrum of Activity |

|---|---|---|

| This compound | <0.001 | Broad-spectrum against Candida spp |

| Fluconazole | >8 | Limited against resistant Candida spp |

| Itraconazole | 0.5-2 | Effective but resistance noted |

| Terbinafine | <0.01 | Primarily dermatophytes |

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world scenarios:

- Case Study 1 : A 32-year-old female with recurrent VVC showed complete resolution after a single dose of this compound 600 mg administered as a suppository.

- Case Study 2 : In another instance, a patient with fluconazole-resistant Candida experienced rapid symptom relief and mycological cure within one week of treatment with this compound.

These cases emphasize the drug's potential as a first-line treatment for challenging cases of VVC .

Propiedades

IUPAC Name |

1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGKQTAYUIMGRK-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207032 | |

| Record name | Arasertaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583057-48-1 | |

| Record name | Arasertaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583057-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arasertaconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0583057481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arasertaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARASERTACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR82C5R514 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.